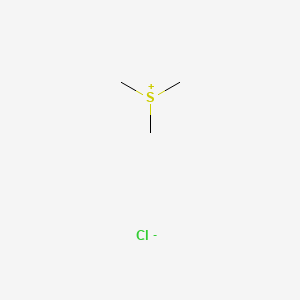

Trimethylsulfonium chloride

描述

BenchChem offers high-quality Trimethylsulfonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsulfonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

trimethylsulfanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.ClH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUGVJBQKGQQKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436373 | |

| Record name | Sulfonium, trimethyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3086-29-1 | |

| Record name | Trimethylsulfonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonium, trimethyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLSULFONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PFK07NANJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimethylsulfonium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Trimethylsulfonium (B1222738) chloride, a versatile reagent with significant applications in organic synthesis and various research fields. This document details its chemical structure, physicochemical properties, synthesis protocols, and key reactions, with a focus on its role in the formation of sulfur ylides for reactions such as the Corey-Chaykovsky reaction.

Chemical Structure and Properties

Trimethylsulfonium chloride is an organic salt consisting of a trimethylsulfonium cation and a chloride anion.[1] The central sulfur atom in the cation is bonded to three methyl groups, resulting in a trigonal pyramidal molecular geometry.[2] X-ray crystallography studies have determined the C-S-C bond angles to be approximately 102°, a slight compression from the ideal tetrahedral angle of 109.5° due to the presence of a lone pair of electrons on the sulfur atom.[2] The carbon-sulfur bond distance is approximately 177 picometers.[2]

Physicochemical Properties

A summary of the key quantitative data for Trimethylsulfonium chloride is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₉ClS | [2][3] |

| Molecular Weight | 112.62 g/mol | [2][4] |

| CAS Number | 3086-29-1 | [5] |

| Appearance | Colorless crystals or white solid | [2] |

| Melting Point | Decomposes at ~100 °C; another source states 162 °C | [2][6] |

| Solubility | Very soluble in water and ethanol (B145695) | [6] |

| Hygroscopicity | Highly hygroscopic | [6] |

| ¹H NMR (D₂O, 600 MHz) | δ 2.87 (s, 9H) | [7] |

| InChI Key | OWUGVJBQKGQQKJ-UHFFFAOYSA-M | [5] |

| SMILES | C--INVALID-LINK--C.[Cl-] | [3] |

Synthesis of Trimethylsulfonium Chloride

The most common laboratory and industrial synthesis of Trimethylsulfonium chloride involves the reaction of dimethyl sulfide (B99878) with methyl chloride.[7]

Experimental Protocol: Synthesis from Sodium Sulfide Nonahydrate and Chloromethane

This method provides a direct synthesis route to Trimethylsulfonium chloride.[7]

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Chloromethane (CH₃Cl)

-

Anhydrous methanol (B129727)

-

50 mL tetrafluoroethylene-lined autoclave

Procedure:

-

Add 12.0 g of sodium sulfide nonahydrate and 30 mL of anhydrous methanol to a 50 mL tetrafluoroethylene-lined autoclave.[7]

-

At a low temperature, introduce 14.7 g of methyl chloride into the autoclave.[7]

-

Seal the autoclave and heat it in an external bath to 90 °C for 6 hours.[7]

-

After the reaction, cool the autoclave to room temperature.[7]

-

Filter the reaction solution and remove the solvent by rotary evaporation to obtain the crude white solid product.[7]

-

The crude product can be recrystallized from ethanol to yield colorless crystals of high purity (>99% by NMR).[7]

Key Reactions and Applications

Trimethylsulfonium chloride is a crucial precursor for the generation of dimethylsulfonium methylide, a sulfur ylide.[8] This ylide is a key reagent in the Corey-Chaykovsky reaction, which is widely used for the synthesis of epoxides, aziridines, and cyclopropanes.[9][10]

The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a ketone, aldehyde, imine, or enone.[10] Unlike the Wittig reaction which leads to olefins, the Corey-Chaykovsky reaction produces three-membered rings.[11]

Experimental Protocol: Epoxidation using the Corey-Chaykovsky Reaction

The following is a general procedure for the epoxidation of a ketone using a sulfur ylide generated from a trimethylsulfonium salt.

Materials:

-

Trimethylsulfonium iodide (or chloride)

-

Dry Dimethyl sulfoxide (B87167) (DMSO)

-

Potassium tert-butoxide

-

Substrate (e.g., allyl cyclohexanone)

-

Ethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve trimethylsulfonium iodide (1.65 eq) in dry DMSO with stirring until a clear solution is obtained.[12]

-

Add the ketone substrate (1.0 eq) to the solution.[12]

-

Add a solution of potassium tert-butoxide (1.65 eq) in DMSO.[12]

-

Stir the resulting solution at room temperature for 2 hours.[12]

-

Quench the reaction by adding water.[12]

-

Extract the product with ethyl ether.[12]

-

Wash the organic phase with water and dry over anhydrous magnesium sulfate.[12]

-

Evaporate the solvent to obtain the crude epoxide, which can be further purified by column chromatography.[12]

Safety and Handling

Trimethylsulfonium chloride is an irritant to the eyes, respiratory system, and skin.[1] It may be harmful if swallowed.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[13] It should be stored in a cool, dry, and well-ventilated place, protected from moisture due to its hygroscopic nature.[13]

Conclusion

Trimethylsulfonium chloride is a valuable and versatile reagent in organic synthesis, primarily serving as a precursor to dimethylsulfonium methylide for the Corey-Chaykovsky reaction. Its ability to facilitate the formation of epoxides, aziridines, and cyclopropanes makes it an important tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]

- 3. Trimethylsulfonium Chloride | CymitQuimica [cymitquimica.com]

- 4. Trimethylsulfonium chloride | C3H9ClS | CID 10176118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trimethylsulfonium Chloride | 3086-29-1 [sigmaaldrich.com]

- 6. Trimethylsulfonium - Wikipedia [en.wikipedia.org]

- 7. Preparation method of trimethyl sulfonium chloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]

- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 11. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]

- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 13. fishersci.com [fishersci.com]

Pioneering the Positive Charge: A Technical Guide to the Discovery and Historical Context of Sulfonium Salts

For Immediate Release

[City, State] – December 22, 2025 – A comprehensive technical guide detailing the discovery and historical context of sulfonium (B1226848) salts has been released today, offering researchers, scientists, and drug development professionals a thorough understanding of the origins of this important class of organosulfur compounds. This whitepaper provides an in-depth look at the initial synthesis, key scientific figures, and the evolution of our understanding of sulfonium salts, from their first preparation in the mid-19th century to the seminal work on their stereochemistry at the turn of the 20th century.

Introduction: The Dawn of Organosulfur Chemistry

The mid-19th century was a period of explosive growth in the field of organic chemistry. As chemists began to unravel the structures and reactivity of carbon-based compounds, their attention naturally turned to other elements that form covalent bonds with carbon. Sulfur, with its ability to exist in various oxidation states and form stable bonds with carbon, presented a fascinating area of exploration. It was within this context of fundamental discovery that the first sulfonium salts were synthesized, marking a significant milestone in the then-nascent field of organosulfur chemistry. These early investigations laid the groundwork for the development of a class of compounds that are now indispensable in modern organic synthesis, materials science, and biochemistry.

The First Synthesis: A Simple Beginning

The first documented synthesis of a sulfonium salt is attributed to von Oefele in 1864. The preparation was elegantly simple, involving the direct reaction of a dialkyl sulfide (B99878) with an alkyl iodide. This reaction, now a classic example of nucleophilic substitution, demonstrated that the sulfur atom in a thioether could act as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a stable salt with a positively charged, trivalent sulfur center.

Experimental Protocol: Synthesis of Trimethylsulfonium (B1222738) Iodide (von Oefele, 1864)

Materials:

-

Dimethyl sulfide

-

Methyl iodide

Procedure:

-

Dimethyl sulfide and methyl iodide are mixed, typically in equimolar amounts or with a slight excess of methyl iodide.

-

The reaction can be performed neat or in a suitable solvent.

-

The mixture is allowed to stand at room temperature. The reaction progress can be monitored by the precipitation of the solid sulfonium salt.

-

The resulting crystalline solid, trimethylsulfonium iodide, is collected by filtration.

-

The product can be purified by recrystallization from an appropriate solvent, such as ethanol.

Figure 1: General workflow for the synthesis of trimethylsulfonium iodide.

A New Dimension: The Discovery of Chiral Sulfonium Salts

While the synthesis of simple sulfonium salts was an important discovery, the field took a significant leap forward with the work of William Jackson Pope and Stanley John Peachey. In their seminal 1899 paper published in the Journal of the Chemical Society, Transactions, they reported the synthesis and resolution of the first optically active sulfonium salt, demonstrating that the sulfur atom could be a stereogenic center.[1] This discovery was a landmark in stereochemistry, proving that elements other than carbon could form the basis of molecular chirality.

Experimental Protocol: Synthesis and Resolution of Methylethyl-α-naphthylsulfonium Iodide (Pope and Peachey, 1899)

The work of Pope and Peachey was meticulous, involving a multi-step synthesis and a classical resolution using a chiral resolving agent.

Part 1: Synthesis of Methylethyl-α-naphthylsulfonium Iodide

Materials:

-

Ethyl-α-naphthyl sulfide

-

Methyl iodide

Procedure:

-

Ethyl-α-naphthyl sulfide was prepared by the reaction of α-thionaphthol with ethyl iodide.

-

The resulting ethyl-α-naphthyl sulfide was then treated with an excess of methyl iodide.

-

The mixture was allowed to react, leading to the formation of methylethyl-α-naphthylsulfonium iodide as a crystalline solid.

-

The crude product was collected and purified.

Part 2: Resolution of Racemic Methylethyl-α-naphthylsulfonium Iodide

Materials:

-

Racemic methylethyl-α-naphthylsulfonium iodide

-

Silver d-camphorsulfonate (prepared from d-camphorsulfonic acid and silver oxide)

-

Various solvents (e.g., acetone (B3395972), ethyl acetate)

Procedure:

-

The racemic sulfonium iodide was converted to the corresponding d-camphorsulfonate salt by reaction with silver d-camphorsulfonate. This resulted in a mixture of two diastereomeric salts: d-methylethyl-α-naphthylsulfonium d-camphorsulfonate and l-methylethyl-α-naphthylsulfonium d-camphorsulfonate.

-

The diastereomeric salts were separated by fractional crystallization from a mixture of acetone and ethyl acetate. The less soluble diastereomer crystallized out first.

-

The separated diastereomeric salts were then converted back to their corresponding iodide salts by reaction with potassium iodide.

-

This process yielded the separated enantiomers of methylethyl-α-naphthylsulfonium iodide, which were found to be optically active.

Figure 2: Logical workflow for the resolution of a racemic sulfonium salt as performed by Pope and Peachey.

Quantitative Data from Pope and Peachey (1899)

The following table summarizes the key quantitative data reported by Pope and Peachey in their 1899 publication.

| Compound | Melting Point (°C) | Specific Rotation ([(\alpha)]_D) |

| d-Methylethyl-α-naphthylsulfonium d-camphorsulfonate | 135 - 136 | +58.3° |

| l-Methylethyl-α-naphthylsulfonium d-camphorsulfonate | 118 - 120 | -10.8° |

| d-Methylethyl-α-naphthylsulfonium iodide | 103 - 104 | +23.5° |

| l-Methylethyl-α-naphthylsulfonium iodide | 103 - 104 | -23.3° |

Historical Context and Early Mechanistic Considerations

The discovery of sulfonium salts occurred during a period of intense focus on valence theory and the three-dimensional arrangement of atoms in molecules. The synthesis of these salts provided evidence for the ability of sulfur to expand its valence beyond the more common divalent state found in thioethers.

The reaction of a dialkyl sulfide with an alkyl halide was likely understood in the context of the emerging theories of chemical affinity and reaction mechanisms. While the formal SN2 mechanism as we know it today was not yet articulated, the concept of a direct combination of the reactants was implicit in the experimental procedures of the time. The formation of a salt from two neutral organic molecules was a clear indication of a fundamental chemical transformation.

The work of Pope and Peachey on chiral sulfonium salts was particularly significant in the context of the ongoing debate about the nature of stereoisomerism. Their findings provided strong support for the idea that the spatial arrangement of atoms around a central atom, in this case, sulfur, was responsible for optical activity, a concept that had been primarily associated with carbon. This discovery broadened the understanding of molecular asymmetry and its consequences.

Conclusion

The discovery and early investigation of sulfonium salts represent a significant chapter in the history of organic chemistry. From the simple yet foundational synthesis by von Oefele to the groundbreaking work on stereochemistry by Pope and Peachey, these early studies not only introduced a new class of compounds but also contributed to a deeper understanding of chemical bonding, reactivity, and the three-dimensional nature of molecules. The experimental protocols and quantitative data from this era, while lacking the precision of modern analytical techniques, stand as a testament to the ingenuity and meticulous work of these pioneering chemists. The principles they established continue to underpin the vast and varied applications of sulfonium salts in contemporary science and technology.

References

An In-Depth Technical Guide to Understanding the Hygroscopic Nature of Trimethylsulfonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties of Trimethylsulfonium (B1222738) Chloride

A foundational understanding of the physicochemical properties of trimethylsulfonium chloride is essential for interpreting its interaction with water molecules.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉ClS | [1] |

| Molecular Weight | 112.62 g/mol | [1] |

| Appearance | Colorless to white crystalline solid | [1][2] |

| Solubility | Highly soluble in water and polar organic solvents like ethanol. | [1] |

| Decomposition Temperature | Approximately 100 °C | [1] |

| Hygroscopicity | Very hygroscopic, readily absorbs atmospheric moisture and can undergo deliquescence. | [1][4] |

The Phenomenon of Hygroscopicity and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For an ionic compound like trimethylsulfonium chloride, this phenomenon is driven by the strong ion-dipole interactions between the trimethylsulfonium cations ((CH₃)₃S⁺), the chloride anions (Cl⁻), and the polar water molecules.[1]

Deliquescence is an extreme form of hygroscopicity where the substance absorbs enough water from the atmosphere to dissolve and form a liquid solution. The Critical Relative Humidity (CRH) , also known as the deliquescence point, is the specific relative humidity at which this transition occurs at a given temperature.[5] Below the CRH, the salt will remain in its solid crystalline form. Above the CRH, it will continue to absorb water until a saturated solution is formed.[5]

The interaction between trimethylsulfonium chloride and water can be visualized as a stepwise process:

Experimental Protocols for Hygroscopicity Characterization

Precise characterization of the hygroscopic properties of a compound like trimethylsulfonium chloride is crucial for its effective use. The primary technique for this is Dynamic Vapor Sorption (DVS).

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[2][6] This allows for the determination of a moisture sorption isotherm, which plots the equilibrium moisture content of the sample as a function of relative humidity.[7]

4.1.1 DVS Experimental Workflow

The following diagram illustrates a typical DVS experimental workflow for a hygroscopic sample.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Isotherms and Kinetics of Water Vapor Sorption/Desorption for Surface Films of Polyion-Surfactant Ion Complex Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. skpharmteco.com [skpharmteco.com]

- 7. Choline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Trimethylsulfonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Trimethylsulfonium (B1222738) chloride ((CH₃)₃S⁺Cl⁻), a versatile reagent in organic synthesis. The document details its thermal stability, decomposition temperature, and the mechanism of its degradation. It also includes methodologies for its synthesis and thermal analysis, aimed at providing researchers and professionals in drug development with the necessary information for its effective and safe handling.

Thermal Properties and Stability

Trimethylsulfonium chloride is a hygroscopic, colorless crystalline solid.[1] Its stability is significantly influenced by temperature and moisture. While stable under ambient conditions, it is sensitive to heat and will decompose at elevated temperatures.[2] Due to its hygroscopic nature, it should be stored in a dry, inert atmosphere.

The thermal decomposition of Trimethylsulfonium chloride occurs at a relatively low temperature compared to its bromide and iodide counterparts, a factor attributed to the nature of the counteranion.[2]

Decomposition Temperature and Products

Trimethylsulfonium chloride undergoes thermal decomposition at approximately 100°C.[1][2][3] This process is not a conventional melting transition but a chemical breakdown of the compound. The primary decomposition products are dimethyl sulfide (B99878) ((CH₃)₂S) and methyl chloride (CH₃Cl).[2][3]

The decomposition is an intramolecular Sₙ2 reaction.[3] In this process, the chloride anion acts as a nucleophile, attacking one of the electrophilic methyl groups attached to the positively charged sulfur atom. This nucleophilic attack leads to the cleavage of a carbon-sulfur bond, resulting in the formation of the neutral products.

Quantitative Data Summary

The thermal stability of trimethylsulfonium salts varies with the counteranion. The chloride salt is notably less stable than the bromide and iodide salts.

| Compound | Formula | Decomposition Temperature |

| Trimethylsulfonium chloride | [(CH₃)₃S]⁺Cl⁻ | ~100 °C[1][2] |

| Trimethylsulfonium bromide | [(CH₃)₃S]⁺Br⁻ | 172 °C[1][2] |

| Trimethylsulfonium iodide | [(CH₃)₃S]⁺I⁻ | 203-207 °C[1][2] |

Table 1: Comparison of Decomposition Temperatures of Trimethylsulfonium Halides.

Synthesis of Trimethylsulfonium Chloride

A common laboratory and industrial synthesis method involves the reaction of dimethyl sulfide with a methylating agent. An alternative method utilizes sodium sulfide nonahydrate and chloromethane (B1201357) in an alcohol solvent under pressure.[4]

Experimental Protocols for Thermal Analysis

While specific TGA/DSC data for Trimethylsulfonium chloride were not found in the provided search results, the following protocols describe standard methodologies for assessing the thermal stability of such compounds.

Objective: To determine the decomposition temperature and mass loss profile of Trimethylsulfonium chloride.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of finely ground Trimethylsulfonium chloride into an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or Argon) gas at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve. The onset temperature of the major mass loss step is taken as the decomposition temperature. The residual mass at the end of the experiment is also recorded.

Objective: To measure the heat flow associated with the thermal decomposition of Trimethylsulfonium chloride and identify any phase transitions prior to decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 1-5 mg of Trimethylsulfonium chloride into a hermetically sealed aluminum pan. Prepare an identical empty sealed pan to serve as the reference.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to 200°C at a constant rate of 10°C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Examine the DSC thermogram for endothermic or exothermic peaks. For Trimethylsulfonium chloride, a sharp exothermic peak is expected around 100°C, corresponding to its decomposition. The onset temperature and the integrated area of this peak (enthalpy of decomposition) should be determined.

References

Solubility Profile of Trimethylsulfonium Chloride in Polar Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of trimethylsulfonium (B1222738) chloride in polar solvents. Trimethylsulfonium chloride, a quaternary sulfonium (B1226848) salt, exhibits significant solubility in polar protic and aprotic solvents, a property of critical importance in its various applications, including as a methylating agent in organic synthesis and its role in certain biological systems. This document details the qualitative and, where available, semi-quantitative solubility of trimethylsulfonium chloride, outlines detailed experimental protocols for its quantitative determination, and discusses the key factors influencing its solubility. Due to the compound's highly hygroscopic nature, special attention is given to handling and experimental considerations.

Introduction

Trimethylsulfonium chloride ((CH₃)₃S⁺Cl⁻) is a salt consisting of a trimethylsulfonium cation and a chloride anion. Its ionic nature and the polarity of the S-C bonds contribute to its significant interaction with polar solvents. Understanding the solubility profile of this compound is crucial for its effective use in various chemical and pharmaceutical applications, including reaction kinetics, formulation development, and purification processes. This guide aims to provide a detailed technical resource on the solubility of trimethylsulfonium chloride in common polar solvents.

Physicochemical Properties

A summary of the key physicochemical properties of trimethylsulfonium chloride is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₉ClS | [1] |

| Molecular Weight | 112.62 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Decomposition Temperature | ~100 °C | [1] |

| Hygroscopicity | Very hygroscopic | [1][2] |

Solubility Data

While precise quantitative solubility data for trimethylsulfonium chloride in a range of polar solvents is not extensively reported in publicly available literature, its qualitative solubility is well-established. The compound is known to be very soluble in polar solvents.[1][3]

| Solvent | Polarity Type | Qualitative Solubility | Reference(s) |

| Water (H₂O) | Polar Protic | Very Soluble | [1] |

| Ethanol (B145695) (C₂H₅OH) | Polar Protic | Very Soluble | [1][2] |

| Methanol (CH₃OH) | Polar Protic | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [5] |

Note: "Very Soluble" and "Soluble" are qualitative descriptors and the actual quantitative solubility can vary with temperature.

The high solubility in polar protic solvents like water and ethanol is attributed to the strong ion-dipole interactions between the trimethylsulfonium cation and the chloride anion with the solvent molecules.[3] In polar aprotic solvents such as DMSO, solubility is also significant due to the solvent's ability to solvate the cation effectively.[5] Conversely, trimethylsulfonium chloride has very low solubility in non-polar solvents.[3]

Factors Influencing Solubility

The solubility of trimethylsulfonium chloride is primarily governed by the following factors:

-

Polarity of the Solvent: As a salt, its solubility is directly related to the polarity of the solvent. Polar solvents with high dielectric constants are effective at solvating the trimethylsulfonium and chloride ions, thus promoting dissolution.

-

Temperature: The solubility of most salts in water and other polar solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the lattice energy of the salt.

-

Hygroscopicity: Trimethylsulfonium chloride is extremely hygroscopic, readily absorbing moisture from the atmosphere.[1] This property can significantly impact solubility measurements and the handling of the compound. The absorbed water can act as a co-solvent, potentially increasing the apparent solubility in some organic solvents.

Experimental Protocols for Solubility Determination

Due to the lack of readily available quantitative data, researchers may need to determine the solubility of trimethylsulfonium chloride experimentally. The following section provides a detailed methodology based on the gravimetric method, which is suitable for this compound, with special considerations for its hygroscopic nature.

Materials and Equipment

-

Trimethylsulfonium chloride (analytical grade, dried)

-

Polar solvents (e.g., deionized water, absolute ethanol, anhydrous methanol, anhydrous DMSO)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Drying oven

-

Desiccator with a suitable desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide)

-

Glove box or a controlled low-humidity environment

-

Glassware: Erlenmeyer flasks with stoppers, volumetric flasks, pipettes, funnels, weighing boats

-

Filter apparatus (e.g., syringe filters with a compatible membrane, vacuum filtration setup)

Pre-experimental Preparations

-

Drying of Trimethylsulfonium Chloride: Due to its hygroscopic nature, the trimethylsulfonium chloride should be dried to a constant weight before use. This can be achieved by placing the compound in a drying oven at a temperature below its decomposition point (e.g., 60-70 °C) under vacuum for several hours. After drying, the compound should be stored in a desiccator.[6]

-

Solvent Preparation: Anhydrous solvents should be used where possible to avoid the influence of water on solubility, unless water is the solvent of interest.

Gravimetric Solubility Determination Workflow

The following diagram illustrates the workflow for the gravimetric determination of trimethylsulfonium chloride solubility.

Caption: Gravimetric method for solubility determination.

Detailed Experimental Steps

-

Handling in a Controlled Environment: All weighing and transfer steps involving the dried trimethylsulfonium chloride should be performed in a glove box or a room with controlled low humidity to prevent moisture absorption.[7]

-

Preparation of Saturated Solution:

-

Add an excess amount of dried trimethylsulfonium chloride to a known volume of the desired polar solvent in a stoppered Erlenmeyer flask. The presence of undissolved solid is essential to ensure saturation.[8][9]

-

Place the flask in a temperature-controlled shaker or water bath and agitate for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solution becomes constant.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully separate the clear saturated solution from the solid phase. This can be done by decantation, centrifugation, or filtration. For filtration, a syringe filter with a membrane chemically compatible with the solvent is recommended to minimize solvent loss through evaporation.

-

-

Determination of Solute Mass:

-

Accurately pipette a known volume of the clear saturated solution into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).[8]

-

Weigh the container with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood. Gentle heating can be applied, but the temperature should be kept well below the decomposition temperature of the salt.

-

Once the solvent is removed, dry the residue in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.[8]

-

-

Calculation of Solubility:

-

The mass of the dissolved trimethylsulfonium chloride is the final constant weight of the container with the residue minus the initial weight of the empty container.

-

The mass of the solvent is the mass of the solution minus the mass of the dissolved salt.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

Visualization of the Dissolution Process

The dissolution of trimethylsulfonium chloride in a polar protic solvent like water involves the interaction of the ionic compound with the polar solvent molecules, leading to the solvation of its constituent ions.

References

- 1. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]

- 2. Trimethylsulfonium - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Research Progress on Typical Quaternary Ammonium Salt Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 7. tutorchase.com [tutorchase.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomus.edu.iq [uomus.edu.iq]

Mechanism of Trimethylsulfonium Chloride as a Methyl Donor: A Technical Guide

Abstract

Trimethylsulfonium (B1222738) chloride ((CH₃)₃S⁺Cl⁻), hereafter referred to as TMSC, is a versatile and efficient methyl donor utilized in a variety of chemical and biological research settings. As a stable, water-soluble salt, it serves as a valuable synthetic reagent and a structural analog for studying the mechanisms of biological methylation, which are often mediated by S-adenosylmethionine (SAMe). This technical guide provides an in-depth exploration of the core chemical mechanisms governing TMSC's function as a methylating agent. It details the bimolecular nucleophilic substitution (Sₙ2) pathway, presents quantitative data on its properties and reactivity, outlines detailed experimental protocols for its use, and illustrates key concepts through diagrams for researchers, scientists, and drug development professionals.

Introduction to Trimethylsulfonium Chloride

Methylation is a fundamental process in chemistry and biology, involving the transfer of a methyl group (–CH₃) to a substrate. This process is critical in drug development for modifying the pharmacokinetic and pharmacodynamic properties of molecules and is central to epigenetic regulation in biology. While S-adenosylmethionine (SAMe) is the principal methyl donor in biological systems, synthetic analogs like TMSC offer distinct advantages in laboratory and industrial settings, including stability and ease of handling.[1]

TMSC is a sulfonium (B1226848) salt composed of a central sulfur atom bonded to three methyl groups, forming a trimethylsulfonium cation with a trigonal pyramidal geometry, paired with a chloride anion.[2] It is typically a colorless, hygroscopic crystalline solid that is highly soluble in polar solvents.[2] Its utility stems from the electrophilic nature of its methyl groups, which are activated by the adjacent positively charged sulfur atom, making them susceptible to nucleophilic attack.

The Core Mechanism: Sₙ2 Methyl Transfer

The primary mechanism by which TMSC donates a methyl group is a bimolecular nucleophilic substitution (Sₙ2) reaction .[3][4] This is a single, concerted step where a nucleophile attacks one of the methyl carbons, and the bond between the carbon and the sulfur atom breaks simultaneously.

Key features of the Sₙ2 mechanism involving TMSC include:

-

Backside Attack: The nucleophile (Nu⁻) approaches the electrophilic methyl carbon from the side opposite to the leaving group (the dimethyl sulfide (B99878) molecule). This trajectory allows for optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C–S bond's lowest unoccupied molecular orbital (LUMO).[4][5]

-

Pentacoordinate Transition State: The reaction proceeds through a high-energy transition state where the methyl carbon is temporarily bonded to both the incoming nucleophile and the departing sulfur atom.[4][6] This state features a trigonal bipyramidal geometry.

-

Leaving Group Departure: The leaving group is dimethyl sulfide ((CH₃)₂S), a neutral and stable molecule, which makes the forward reaction thermodynamically favorable.

-

Stereochemical Inversion: If the methyl group were attached to a chiral center, the Sₙ2 mechanism would result in an inversion of stereochemistry, known as a Walden inversion.[4][5]

The overall reaction can be summarized as: (CH₃)₃S⁺ + Nu⁻ → CH₃–Nu + (CH₃)₂S

Computational studies using density functional theory (DFT) have confirmed that the reaction proceeds via a standard Sₙ2 mechanism with a backside attack in various solvents.[3] The solvent plays a crucial role; in solvents with low permittivity (ε < 28), the formation of ion pairs between the trimethylsulfonium cation and the chloride anion can influence the reaction kinetics, though it does not change the fundamental Sₙ2 pathway.[3]

Quantitative Data Presentation

The efficiency and stability of trimethylsulfonium salts are critical for their application. The choice of the counter-anion (e.g., chloride, bromide, iodide) can affect the compound's physical properties.

| Property | Trimethylsulfonium Chloride | Trimethylsulfonium Bromide | Trimethylsulfonium Iodide |

| Molecular Formula | [(CH₃)₃S]⁺Cl⁻ | [(CH₃)₃S]⁺Br⁻ | [(CH₃)₃S]⁺I⁻ |

| Molecular Weight | 112.62 g/mol | 157.07 g/mol | 204.07 g/mol |

| Appearance | Colorless, hygroscopic crystals | Colorless crystals | Colorless crystals |

| Decomposition Temp. | ~100 °C | ~172 °C | 203-207 °C |

| Table 1: Physicochemical properties of common trimethylsulfonium salts. Data compiled from multiple sources.[2] |

The utility of TMSC and its derivatives is demonstrated by the high yields achieved in various synthetic transformations.

| Reaction Type | Substrate | Reagent(s) | Solvent | Yield | Reference |

| TMSC Synthesis | Sodium sulfide nonahydrate | Methyl chloride | Methanol (B129727) | ~96% | [7] |

| Epoxidation (Corey-Chaykovsky) | Allyl cyclohexanone | Trimethylsulfonium iodide, potassium t-butoxide | DMSO | 88% | [8] |

| C(sp²)–H Methylation | Pyrazinone derivative | Trimethylsulfoxonium (B8643921) salt, KOH | Water | 90% | [9] |

| TMS-Bromide Synthesis | Dimethyl sulfide | Methyl bromide | Water | 97.5% | [10] |

| Table 2: Representative reaction yields using trimethylsulfonium salts or their derivatives. |

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are protocols for the synthesis of TMSC and its application in a cornerstone organic reaction.

Protocol: Synthesis of Trimethylsulfonium Chloride

This protocol describes the synthesis of TMSC from sodium sulfide nonahydrate and methyl chloride.[7]

Materials:

-

Sodium sulfide nonahydrate (12.0 g)

-

Anhydrous methanol (30 mL)

-

Methyl chloride (15.2 g)

-

50 mL pressure reaction kettle (autoclave) with a tetrafluoroethylene (B6358150) liner

-

Rotary evaporator

Procedure:

-

Add sodium sulfide nonahydrate and anhydrous methanol to the 50 mL tetrafluoroethylene-lined autoclave.

-

Cool the autoclave to a low temperature (e.g., using a dry ice/acetone bath) and carefully introduce methyl chloride gas by mass.

-

Seal the autoclave and place it in an external heating bath set to 65 °C.

-

Allow the reaction to proceed for 10 hours with stirring.

-

After 10 hours, cool the autoclave to room temperature and cautiously vent any excess pressure.

-

Filter the resulting reaction solution to remove any solid byproducts.

-

Remove the solvent (methanol) from the filtrate using a rotary evaporator.

-

The resulting white solid is the crude TMSC product (typical yield: ~96%). The product can be used directly or recrystallized from ethanol (B145695) for higher purity.

Protocol: Epoxidation via Corey-Chaykovsky Reaction

This protocol details the formation of an epoxide from a ketone using a sulfur ylide generated in situ from a trimethylsulfonium salt.[1][8]

Materials:

-

Trimethylsulfonium iodide or chloride (1.65 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Substrate (e.g., an aldehyde or ketone, 1.0 eq)

-

Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide, 1.65 eq)

-

Ethyl ether

-

Water (for workup)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a dry flask under an inert atmosphere, add trimethylsulfonium iodide to anhydrous DMSO. Stir until the salt is completely dissolved.

-

Add the ketone or aldehyde substrate to the solution.

-

In a separate flask, prepare a solution of the strong base (e.g., potassium tert-butoxide) in anhydrous DMSO.

-

Slowly add the base solution to the reaction mixture. The formation of the sulfur ylide is often indicated by a change in color or gas evolution (if using NaH).

-

Stir the resulting solution at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl ether (3x).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired epoxide.

Applications in Research and Drug Development

The role of TMSC extends beyond a simple methylating agent into several key areas of chemical research.

-

Generation of Ylides: As detailed in the protocol above, TMSC and its halide analogs are crucial precursors for generating dimethylsulfonium methylide, a sulfur ylide.[11][12] This ylide is a cornerstone of the Corey-Chaykovsky reaction, which is widely used to synthesize epoxides, aziridines, and cyclopropanes—structural motifs frequently found in natural products and pharmaceuticals.[13]

-

Direct C-H Methylation: Recent advances have shown that related trimethylsulfoxonium salts can act as methylating agents for the direct methylation of C(sp²)-H bonds in N-heterocycles under aqueous conditions, offering an environmentally benign route to modify complex molecules.[9]

-

Mechanistic Probes: As a stable and synthetically accessible analog of SAMe, TMSC can be used to study the active sites and mechanisms of methyltransferase enzymes.[1] By comparing the binding and reactivity of TMSC with SAMe, researchers can gain insights into the specific interactions that facilitate biological methyl transfer.

Conclusion

Trimethylsulfonium chloride is a potent methyl donor whose reactivity is governed by the well-understood Sₙ2 mechanism. Its stability, solubility, and predictable reactivity make it an invaluable tool for organic synthesis, particularly for generating sulfur ylides used in the Corey-Chaykovsky reaction. While it serves as a useful model for the biological methyl donor SAMe, its primary applications lie in synthetic chemistry, where it enables the efficient construction of complex molecular architectures. The protocols and data provided herein offer a comprehensive foundation for the effective application of TMSC in research and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Trimethylsulfonium - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. SN2 reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation method of trimethyl sulfonium chloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. US4978795A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 13. adichemistry.com [adichemistry.com]

The Pivotal Role of Trimethylsulfonium Chloride in the Generation of Sulfur Ylides for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trimethylsulfonium (B1222738) chloride is a cornerstone reagent in modern organic synthesis, primarily valued for its role as a stable and reliable precursor to dimethylsulfonium methylide, a highly reactive sulfur ylide. This ylide is a key intermediate for the formation of essential three-membered rings, such as epoxides and cyclopropanes, through the renowned Corey-Chaykovsky reaction.[1][2] Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where precise and stereocontrolled construction of complex molecular architectures is paramount.[1] This guide provides a comprehensive overview of the formation of sulfur ylides from trimethylsulfonium chloride, detailing the underlying mechanisms, experimental protocols, and critical factors influencing these synthetically powerful transformations.

The Formation of Dimethylsulfonium Methylide: A Mechanistic Overview

A sulfur ylide is a neutral molecule containing a carbanion adjacent to a positively charged sulfonium (B1226848) center.[3] The generation of dimethylsulfonium methylide from trimethylsulfonium chloride is a straightforward acid-base reaction. It involves the deprotonation of one of the methyl groups of the trimethylsulfonium cation by a strong base.[2][4] Due to their high reactivity and often limited stability, these ylides are almost always generated in situ for immediate use in subsequent reactions, typically at low temperatures.[3]

The reaction is generally carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), which facilitates the deprotonation by effectively solvating the cation of the base.[3][5] Strong bases are required for efficient ylide formation, with sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi) being commonly employed.[5][6]

Figure 1: Deprotonation of trimethylsulfonium chloride to form the sulfur ylide.

The Corey-Chaykovsky Reaction: Synthetic Applications

The primary application of dimethylsulfonium methylide generated from trimethylsulfonium chloride is the Corey-Chaykovsky reaction.[7] This reaction provides a powerful method for methylene (B1212753) (CH₂) transfer to various electrophiles, enabling the synthesis of epoxides, aziridines, and cyclopropanes.[2][3][8]

-

Epoxidation: The sulfur ylide acts as a potent nucleophile, attacking the electrophilic carbon of a carbonyl group in an aldehyde or ketone.[1] The resulting betaine (B1666868) intermediate then undergoes an intramolecular Sₙ2 reaction, where the alkoxide displaces dimethyl sulfide (B99878) (a good leaving group) to form the epoxide ring.[2][4] This method is a valuable alternative to the Wittig reaction, which yields alkenes instead of epoxides.[2]

-

Cyclopropanation: When reacting with α,β-unsaturated carbonyl compounds (enones), dimethylsulfonium methylide typically attacks the carbonyl carbon to form the epoxide, not the cyclopropane.[4] However, the less reactive dimethyloxosulfonium methylide (Corey's reagent), derived from trimethylsulfoxonium (B8643921) salts, preferentially undergoes a 1,4-conjugate addition to the enone, which is followed by ring closure to yield a cyclopropane.[2][6]

-

Aziridination: In a similar fashion to epoxidation, the ylide can react with imines to produce aziridines.[2][8]

Figure 2: General workflow of the Corey-Chaykovsky reaction.

Quantitative Data and Reaction Conditions

The efficiency of the Corey-Chaykovsky reaction using trimethylsulfonium salts is highly dependent on the substrate, base, and solvent system. The following table summarizes representative data from the literature.

| Substrate | Base | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| Kobusone | KOtBu | DMF | 0 | Diepoxide | 91 | [5] |

| Allyl cyclohexanone (B45756) | KOtBu | DMSO | RT | Epoxide | 88 | [8] |

| Benzaldehyde | NaH | DMSO/THF | 0 to RT | Styrene Oxide | ~70-80 (typical) | [2][4] |

| Cyclohexanone | NaH | DMSO | 50 | 1-Oxa-spiro[2.5]octane | 80 | [4][9] |

| Aldehyde 17 | t-BuLi | THF | -78 to -40 | (±)-marinoepoxide | 14.6 | [5] |

Detailed Experimental Protocol: Epoxidation of Cyclohexanone

The following protocol is a representative example for the in situ generation of dimethylsulfonium methylide and its subsequent reaction to form an epoxide. This procedure is based on established methodologies.[8][9]

Materials:

-

Trimethylsulfonium iodide or chloride (1.1-1.5 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclohexanone (1.0 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Dimsyl Sodium: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the solvent carefully under nitrogen.

-

Add anhydrous DMSO to the flask. Heat the mixture to 50-65 °C and stir for approximately 45-60 minutes, or until hydrogen evolution ceases. This forms a solution of dimsyl sodium.

-

Cool the resulting greenish-gray solution to room temperature and then dilute with an equal volume of anhydrous THF.

-

Ylide Formation: In a separate flame-dried flask, dissolve trimethylsulfonium chloride (1.1 eq) in a minimum amount of anhydrous DMSO.

-

Cool the dimsyl sodium solution to 0 °C in an ice bath. Slowly add the trimethylsulfonium salt solution dropwise via syringe. Maintain the temperature below 5 °C. Stir the resulting mixture for 10 minutes at 0 °C to ensure complete formation of the ylide.

-

Epoxidation: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the cold ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold water.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with water, followed by a wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide.

Key Considerations for Synthesis

-

Choice of Base and Solvent: The combination of NaH in DMSO is a classic and effective method for generating the ylide.[9] Potassium tert-butoxide in DMSO is also highly effective and can be more convenient.[8] The solvent choice is crucial; polar aprotic solvents like DMSO and THF are necessary to dissolve the reagents and facilitate the reaction.[3]

-

Temperature Control: The generation and reaction of sulfur ylides are often exothermic. Maintaining low temperatures, especially during the addition of reagents, is critical to prevent side reactions and decomposition of the reactive ylide intermediate.[3]

-

Anhydrous Conditions: Sulfur ylides are strong bases and will be quenched by protic solvents like water or alcohols.[10] Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is essential for achieving high yields.

Conclusion

Trimethylsulfonium chloride serves as an indispensable and readily available precursor for the generation of dimethylsulfonium methylide. This reactive sulfur ylide is a powerful tool in organic synthesis, enabling the efficient construction of epoxides and other strained three-membered rings via the Corey-Chaykovsky reaction. For professionals in drug development and chemical research, a thorough understanding of the mechanism, reaction conditions, and experimental nuances associated with this reagent is crucial for leveraging its full synthetic potential in the creation of complex and biologically active molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 3. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]

- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chem.libretexts.org [chem.libretexts.org]

The Trimethylsulfonium Cation: An In-depth Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The trimethylsulfonium (B1222738) cation, [(CH₃)₃S]⁺, is a versatile and reactive species that plays a significant role in both chemical synthesis and biological processes.[1] Its utility as a methylating agent and as a precursor to sulfur ylides makes it an invaluable tool in the construction of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the fundamental reactivity of the trimethylsulfonium cation, with a focus on its synthesis, physical properties, and key chemical transformations.

Physicochemical Properties

The trimethylsulfonium cation is typically encountered as a salt with various counter-anions. These salts are generally colorless crystalline solids that are highly soluble in polar solvents like water and ethanol, a property attributed to their ionic character.[1][2] The cation possesses a stable trigonal pyramidal geometry around the central sulfur atom.[2][3]

Table 1: Physical Properties of Trimethylsulfonium Salts

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Trimethylsulfonium Chloride | [(CH₃)₃S]⁺Cl⁻ | 112.62 | Colorless, hygroscopic crystals | Decomposes at ~100 |

| Trimethylsulfonium Bromide | [(CH₃)₃S]⁺Br⁻ | 157.07 | Colorless crystals | Decomposes at 172 |

| Trimethylsulfonium Iodide | [(CH₃)₃S]⁺I⁻ | 204.07 | Colorless crystals | Decomposes at 203-207 |

| Trimethylsulfonium Tetrafluoroborate | [(CH₃)₃S]⁺[BF₄]⁻ | 163.97 | Not specified | 205-210 |

| Trimethylsulfonium Methylsulfate | [(CH₃)₃S]⁺[CH₃OSO₃]⁻ | 188.27 | Not specified | 92-94 |

Data compiled from multiple sources.[2][3]

Table 2: Spectroscopic and Acidity Data for the Trimethylsulfonium Cation

| Parameter | Value | Notes |

| ¹H NMR (D₂O) | δ 2.87 (s, 9H) | Chemical shift of the nine equivalent methyl protons. |

| ¹³C NMR | Not specified | |

| ³³S NMR (iodide salt) | δ +48 ppm (relative to CS₂) | |

| pKa | 28.5 (in water) | Represents the acidity of the methyl protons.[4][5] |

Synthesis of Trimethylsulfonium Salts

The most common method for the synthesis of trimethylsulfonium salts is the reaction of dimethyl sulfide (B99878) with a methyl halide.[3] This Sₙ2 reaction is typically carried out in a polar solvent.

Experimental Protocol: Synthesis of Trimethylsulfonium Iodide

A straightforward procedure for the synthesis of trimethylsulfonium iodide involves the direct reaction of dimethyl sulfide and methyl iodide.[6]

Materials:

-

Dimethyl sulfide

-

Methyl iodide

Procedure:

-

Combine equimolar amounts of dimethyl sulfide and methyl iodide in a suitable reaction vessel.

-

Stir the mixture at room temperature (25 °C) for 15 hours.

-

The product, trimethylsulfonium iodide, will precipitate as a white solid.

-

Collect the solid by filtration and wash with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum.

Key Reactivity Pathways

The reactivity of the trimethylsulfonium cation is dominated by two main pathways: nucleophilic demethylation and ylide formation.

Nucleophilic Demethylation

The trimethylsulfonium cation is an excellent methylating agent, readily transferring a methyl group to a wide range of nucleophiles.[1] This process is an Sₙ2 reaction where the nucleophile attacks one of the methyl carbons, and dimethyl sulfide acts as the leaving group.

The rate of this reaction is influenced by the nucleophilicity of the attacking species and the solvent.[7] Polar aprotic solvents tend to accelerate the reaction by solvating the cation while leaving the nucleophile relatively "bare" and more reactive.[7]

Ylide Formation and the Corey-Chaykovsky Reaction

In the presence of a strong base, the trimethylsulfonium cation can be deprotonated at one of its methyl groups to form dimethylsulfonium methylide, a sulfur ylide.[7] This ylide is a powerful nucleophile and a key reagent in the Corey-Chaykovsky reaction, which is used to synthesize epoxides, aziridines, and cyclopropanes from carbonyls, imines, and enones, respectively.[8][9][10]

This protocol describes a general procedure for the epoxidation of a ketone using dimethylsulfonium methylide generated in situ from trimethylsulfonium iodide.[11]

Materials:

-

Trimethylsulfonium iodide

-

Dry dimethyl sulfoxide (B87167) (DMSO)

-

Potassium tert-butoxide

-

Ketone substrate

-

Ethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve trimethylsulfonium iodide (1.65 equivalents) in dry DMSO with stirring until a clear solution is obtained.

-

Add the ketone (1.0 equivalent) to the solution.

-

Slowly add a solution of potassium tert-butoxide (1.65 equivalents) in DMSO.

-

Stir the resulting mixture at room temperature for 2 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl ether.

-

Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired epoxide.

Applications in Drug Development and Organic Synthesis

The reliable reactivity of the trimethylsulfonium cation makes it a valuable reagent in medicinal chemistry and process development. Its use as a methylating agent is crucial for modifying the structure and properties of drug candidates, potentially improving their efficacy, solubility, or metabolic stability. The Corey-Chaykovsky reaction provides a mild and efficient method for the synthesis of epoxides, which are versatile intermediates in the synthesis of complex natural products and pharmaceuticals. Furthermore, the use of trimethylsulfonium salts in phase-transfer catalysis offers a green and efficient alternative for various organic transformations.[12][13][14]

Conclusion

The trimethylsulfonium cation exhibits a rich and predictable reactivity profile, primarily centered on its ability to act as a methyl donor and as a precursor to a synthetically useful sulfur ylide. A thorough understanding of its properties and reaction mechanisms is essential for its effective application in modern organic synthesis and drug discovery. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to harness the synthetic potential of this versatile chemical entity.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Trimethylsulfonium | C3H9S+ | CID 1147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethylsulfonium - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Trimethylsulfonium iodide synthesis - chemicalbook [chemicalbook.com]

- 7. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]

- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 10. adichemistry.com [adichemistry.com]

- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

Biochemical Relevance of Trimethylsulfonium Compounds: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core biochemical roles, metabolic pathways, and therapeutic potential of trimethylsulfonium (B1222738) compounds.

Introduction

Trimethylsulfonium compounds are a class of organosulfur molecules characterized by a positively charged sulfur atom bonded to three methyl groups and a variable fourth substituent. These compounds are ubiquitous in nature and play critical roles in a wide array of biochemical processes. From their function as essential methyl donors in cellular metabolism to their involvement in osmoregulation in marine ecosystems, the significance of trimethylsulfonium compounds is vast and multifaceted. This technical guide provides a comprehensive overview of the biochemical relevance of these compounds, with a focus on key examples such as S-adenosylmethionine (SAM) and dimethylsulfoniopropionate (DMSP). We delve into their metabolic pathways, present quantitative data on their biological activities, detail experimental protocols for their study, and explore their potential as therapeutic agents and targets for drug development.

Core Biochemical Roles

Trimethylsulfonium compounds are integral to several fundamental biological functions:

-

Methyl Donors: S-adenosylmethionine (SAM) is the primary methyl group donor in virtually all biological systems.[1] This function is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression, signal transduction, and membrane fluidity.[1][2] The transfer of a methyl group from SAM is catalyzed by a large family of enzymes known as methyltransferases.[3]

-

Osmolytes: In marine environments, dimethylsulfoniopropionate (DMSP) is a key osmolyte in many phytoplankton, seaweeds, and marine invertebrates, helping them to maintain cellular integrity in saline conditions.[4][5]

-

Antioxidants: DMSP and its enzymatic breakdown product, dimethyl sulfide (B99878) (DMS), have been shown to possess antioxidant properties, protecting marine algae from oxidative stress.

-

Signaling Molecules: Trimethylsulfonium itself has been found to interact with cholinergic signaling pathways, acting as an agonist on nicotinic acetylcholine (B1216132) receptors.[6] Furthermore, there is emerging evidence for the involvement of trimethylsulfonium compounds in other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8]

-

Metabolic Precursors: DMSP is a significant precursor to the climate-active gas dimethyl sulfide (DMS), which plays a crucial role in the global sulfur cycle and cloud formation.[3][4]

Key Trimethylsulfonium Compounds and Their Quantitative Data

The biological activity and prevalence of trimethylsulfonium compounds can be quantified to understand their physiological significance. The following tables summarize key quantitative data for DMSP and SAM.

Table 1: Intracellular Concentrations of Dimethylsulfoniopropionate (DMSP) in Marine Phytoplankton

| Organism | Cytosolic DMSP Concentration (mM) | Reference |

| Hymenomonas carterae | 120 | [4] |

| Gymnodinium nelsoni | 280 | [4] |

| Platymonas subcordiformis | 170 | [4] |

| Phaeocystis sp. | 71-169 | [4] |

| Melosira numuloides | 264 | [4] |

| Dinoflagellates (general) | 45.5-124.6 | [5] |

| Phaeocystis sp. (non-colonial) | 121-358 | [5] |

Table 2: Enzyme Kinetics of DMSP Lyases

| Organism/Enzyme | Km (mM) | Vmax (µmol DMS Lcell volume–1 min–1) | Reference |

| Symbiodinium microadriaticum (strain ccMP 829) | 0.008–0.124 | Increased 2.7-fold with decreasing growth rates | [9] |

| Symbiodinium microadriaticum (strain 1633) | 0.008–0.124 | Increased slightly with decreasing growth rates | [9] |

Table 3: Intracellular Concentrations of S-Adenosylmethionine (SAM) in Various Cell Lines

| Cell Line | SAM Concentration | Reference |

| Human Erythrocytes | ~3.5 µmol/L cells | [10] |

| E. coli (Wild Type) | ~250 µM | [11] |

| E. coli (Δmtn strain) | ~100 µM | [11] |

| PC-3 (Prostate Cancer) | Lower than LNCaP | [12] |

| LNCaP (Prostate Cancer) | ~6 times higher than PC-3 | [12] |

| HT-29 (Colorectal Cancer) | - | [13] |

| SW480 (Colorectal Cancer) | - | [13] |

| HepG2 (Liver Cancer) | - | [6] |

| SKhep1 (Liver Cancer) | - | [6] |

Metabolic and Signaling Pathways

The biosynthesis and catabolism of trimethylsulfonium compounds, as well as their involvement in signaling cascades, are complex processes mediated by a variety of enzymes and receptors.

DMSP Metabolism

DMSP is synthesized from methionine in marine algae through a series of enzymatic steps. Its degradation occurs via two main pathways: the cleavage pathway, which produces DMS and acrylate, and the demethylation pathway, which yields methylmercaptopropionate (MMPA).[13][14]

SAM-Dependent Methylation Cycle

SAM is synthesized from methionine and ATP. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, a precursor for the regeneration of methionine.

Cholinergic Signaling Pathway

Trimethylsulfonium has been shown to act as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[6] Activation of these receptors leads to cation influx and cellular depolarization, triggering downstream signaling events.

Experimental Protocols

Accurate quantification and characterization of trimethylsulfonium compounds are essential for understanding their biochemical roles. Below are detailed methodologies for key experiments.

Quantification of DMSP in Marine Organisms using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the indirect analysis of DMSP by converting it to DMS followed by headspace GC-MS analysis.

-

Sample Collection and Preparation:

-

Collect marine organism samples (e.g., phytoplankton culture, coral tissue).

-

For particulate DMSP (DMSPp), filter a known volume of the sample through a GF/F filter.

-

For total DMSP (DMSPt), use an unfiltered aliquot of the sample.

-

Place the filter or the liquid sample into a headspace vial.

-

-

Conversion to DMS:

-

Add a strong base (e.g., 10 M NaOH) to the vial to hydrolyze DMSP to DMS and acrylate.

-

Immediately seal the vial with a crimp cap.

-

-

Headspace GC-MS Analysis:

-

Incubate the vial at a controlled temperature (e.g., 60°C) to allow DMS to partition into the headspace.

-

Use a gas-tight syringe to inject a known volume of the headspace into the GC-MS system.

-

GC Conditions:

-

Column: DB-1 or equivalent non-polar capillary column.

-

Injector Temperature: 250°C.

-

Oven Program: Isothermal at a low temperature (e.g., 40°C) to separate DMS from other volatile compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) of the characteristic DMS ions (m/z 62 and 47).

-

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of a DMSP standard treated in the same manner as the samples.

-

Calculate the DMSP concentration in the original sample based on the DMS peak area and the calibration curve.

-

SAM-Dependent Methyltransferase Assay

This colorimetric, enzyme-coupled assay continuously monitors the activity of SAM-dependent methyltransferases.[7][15]

-

Reagent Preparation:

-

Prepare the SAM Methyltransferase Assay Buffer.

-

Reconstitute the SAM Colorimetric Mix.

-

Prepare the specific substrate for the methyltransferase being assayed.

-

Reconstitute S-Adenosylmethionine (SAM).

-

Prepare the Methyltransferase Enzyme Mix.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add the SAM methyltransferase sample or background control.

-

Add the acceptor substrate to the sample and background control wells.

-

Initiate the reaction by adding the SAM Methyltransferase Master Mix (containing SAM and the coupling enzymes).

-

Immediately begin measuring the absorbance at 510 nm at 37°C, collecting data every 10-30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Plot the absorbance versus time for each well.

-

Determine the initial reaction rate (slope of the linear portion of the curve).

-

Subtract the rate of the background control from the sample rate to obtain the net methyltransferase activity.

-

Therapeutic Potential and Drug Development

The diverse biochemical roles of trimethylsulfonium compounds make them and their metabolic pathways attractive targets for drug discovery and development.[16]

Trimethylsulfonium Compounds as Therapeutic Agents

-

S-Adenosylmethionine (SAM): SAM is available as a nutritional supplement and has been investigated for the treatment of depression, osteoarthritis, and liver disease.[2] Its therapeutic effects are attributed to its role in methylation and the synthesis of antioxidants like glutathione.[2]

-

Marine Natural Products: Many sulfur-containing natural products from marine organisms exhibit potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[16][17] Further research into these compounds may lead to the development of new drugs.

Targeting Trimethylsulfonium Compound Metabolism for Drug Development

-

Antimicrobial Drug Development: The enzymes involved in the metabolism of trimethylsulfonium compounds in pathogenic microorganisms represent potential targets for the development of novel antimicrobial agents.[18] Inhibiting these pathways could disrupt essential functions in bacteria and fungi.

-

Cancer Therapy: Alterations in SAM metabolism and DNA methylation are hallmarks of many cancers.[6][13][19] Targeting the enzymes of the SAM cycle or modulating SAM levels could be a viable strategy for cancer treatment.

Logical Framework for Drug Discovery from Natural Products

The discovery and development of drugs from natural sources, including those containing trimethylsulfonium moieties, follows a structured workflow.

Conclusion

Trimethylsulfonium compounds are a fascinating and biochemically significant class of molecules. Their fundamental roles as methyl donors and osmolytes, coupled with their involvement in complex signaling pathways and global biogeochemical cycles, underscore their importance in biology. For researchers, scientists, and drug development professionals, a deep understanding of the biochemistry of these compounds opens up new avenues for therapeutic intervention. The continued exploration of trimethylsulfonium metabolism and the vast chemical diversity of related natural products holds immense promise for the development of novel drugs to address a range of human diseases. This guide provides a foundational framework for these endeavors, from fundamental biochemical principles to practical experimental approaches and a strategic outlook on drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Quorum Sensing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Evolutionary History of DMSP Lyase-Like Genes in Animals and Their Possible Involvement in Evolution of the Scleractinian Coral Genus, Acropora [frontiersin.org]

- 4. Dimethylsulfoniopropionate: Its Sources, Role in the Marine Food Web, and Biological Degradation to Dimethylsulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. benchchem.com [benchchem.com]

- 8. Small-molecule Articles | Smolecule [smolecule.com]

- 9. Substrate Kinetics of DMSP-lyases in Various Cultured Symbiodiniu...: Ingenta Connect [ingentaconnect.com]

- 10. benchchem.com [benchchem.com]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mendelnet.cz [mendelnet.cz]

- 13. S-Adenosylmethionine Treatment of Colorectal Cancer Cell Lines Alters DNA Methylation, DNA Repair and Tumor Progression-Related Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evolution of Dimethylsulfoniopropionate Metabolism in Marine Phytoplankton and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. waters.com [waters.com]

- 18. api.pageplace.de [api.pageplace.de]

- 19. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Trimethylsulfonium chloride from dimethyl sulfide and methyl chloride.

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract